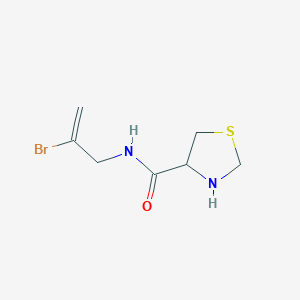![molecular formula C7H8Cl2N2 B15201479 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B15201479.png)
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide, followed by reduction with tributyltin hydride . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like sodium methoxide or tributyltin hydride.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, tributyltin hydride, and various oxidizing agents. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of 7-bromo-4-(bromomethyl)-2-methylindole with tributyltin hydride yields 4-(methoxymethyl)-2-methylindole .
Scientific Research Applications
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound act as inhibitors of topoisomerase I, an enzyme involved in DNA replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Known for its use in medicinal chemistry as a building block for drug development.
Uniqueness
7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a topoisomerase I inhibitor sets it apart from other similar compounds and highlights its potential in cancer therapy .
Properties
Molecular Formula |
C7H8Cl2N2 |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
7-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H7ClN2.ClH/c8-7-4-10-2-5-1-9-3-6(5)7;/h2,4,9H,1,3H2;1H |
InChI Key |
CERDIKQUOWLXCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CN=CC(=C2CN1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine](/img/structure/B15201406.png)






![N-(6-ethynyl-1H-pyrrolo[3,2-b]pyridin-7-yl)methanesulfonamide](/img/structure/B15201456.png)

![4-Chloro-7-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B15201470.png)


